N-(3-Amino-4-methylphenyl)-4-methoxybenzamide
Overview
Description
“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Chemical Reactions Analysis
The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products .Scientific Research Applications
Application 1: Use in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
- Methods of Application or Experimental Procedures: There are two known routes for its manufacture. The first route includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to synthesize N-(4-methyl-3-nitrophenyl)benzamide, then undergo reduced with hydrogen to obtain N-(3-Amino-4-methylphenyl)-4-methoxybenzamide . The second route directly obtains N-(3-Amino-4-methylphenyl)-4-methoxybenzamide by the selective acylation of 4-methylbenzene-1,3-diamine .
- Results or Outcomes Obtained: The second route has less synthesis steps and reagents consumption, which makes the selective acylation to gain N-(3-Amino-4-methylphenyl)-4-methoxybenzamide more effective and accessible .
Application 2: Continuous Synthesis in Microflow System
- Specific Scientific Field: Chemical Engineering .
- Summary of the Application: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)-4-methoxybenzamide and determine intrinsic reaction kinetics parameters .
- Methods of Application or Experimental Procedures: By screening the acylating reagents and reaction conditions, N-(3-Amino-4-methylphenyl)-4-methoxybenzamide was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Reaction rate constants and their 95% confidence intervals, activation energies, pre-exponential factors were acquired by kinetics study in microflow system .
- Results or Outcomes Obtained: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, N-(3-Amino-4-methylphenyl)-4-methoxybenzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .
Application 3: Intermediate Product for Medicines
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is an intermediate product for the production of several medicines .
- Methods of Application or Experimental Procedures: The compound is synthesized and then used in the formulation of various pharmaceutical products .
- Results or Outcomes Obtained: The use of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide as an intermediate in drug production has enabled the development of several medicines .
Application 4: Computational Fluid Dynamics (CFD) Simulation
- Specific Scientific Field: Chemical Engineering .
- Summary of the Application: The computational fluid dynamics (CFD) method was used to simulate the N-(3-Amino-4-methylphenyl)-4-methoxybenzamide flow synthesis .
- Methods of Application or Experimental Procedures: The CFD method involves mathematical modeling and numerical methods to analyze and solve problems that involve fluid flows . In this case, it was used to simulate the synthesis process of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide .
- Results or Outcomes Obtained: The simulation provided valuable insights into the flow synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide, which can be used to optimize the synthesis process .
Application 5: Intermediate Product for Medicines
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is an intermediate product for the production of several medicines .
- Methods of Application or Experimental Procedures: The compound is synthesized and then used in the formulation of various pharmaceutical products .
- Results or Outcomes Obtained: The use of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide as an intermediate in drug production has enabled the development of several medicines .
Application 6: Computational Fluid Dynamics (CFD) Simulation
- Specific Scientific Field: Chemical Engineering .
- Summary of the Application: The computational fluid dynamics (CFD) method was used to simulate the N-(3-Amino-4-methylphenyl)-4-methoxybenzamide flow synthesis .
- Methods of Application or Experimental Procedures: The CFD method involves mathematical modeling and numerical methods to analyze and solve problems that involve fluid flows . In this case, it was used to simulate the synthesis process of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide .
- Results or Outcomes Obtained: The simulation provided valuable insights into the flow synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide, which can be used to optimize the synthesis process .
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFKSTOQXQDXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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